(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazo[2,1-F][1,2,4]triazin ring system, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key 2-iminoethan-1-one intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Dye Sensitized Solar Cell Compounds: Compounds used in the development of dye-sensitized solar cells, which share some structural similarities with (3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.
Uniqueness
What sets this compound apart is its unique imidazo[2,1-F][1,2,4]triazin ring system, which imparts distinct biological activity and potential therapeutic applications. This structural feature is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(3R,4S,5R)-2-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-9-10-12-1-4(15(10)14-3-13-9)8-7(18)6(17)5(2-16)19-8/h1,3,5-8,16-18H,2H2,(H2,11,13,14)/t5-,6-,7-,8?/m1/s1 |
InChI Key |
SABIQMDOHYSUND-XDTPYFJJSA-N |
Isomeric SMILES |
C1=C(N2C(=N1)C(=NC=N2)N)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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